The synthesis of Strongylocin 1 typically involves recombinant DNA technology. The gene encoding the peptide is cloned into an expression vector, which is then introduced into Escherichia coli for protein production. This method is preferred due to its cost-effectiveness and efficiency in producing large quantities of the peptide. The expression system often utilizes BL21 (DE3) strains of E. coli, which are optimized for high-level expression of proteins .
The production process involves several steps:
Strongylocin 1 has a unique molecular structure characterized by a specific arrangement of amino acids that includes multiple cysteine residues forming disulfide bridges. This structural feature contributes to its stability and biological activity.
The amino acid sequence of Strongylocin 1 has been determined through sequencing techniques, revealing its composition and potential functional sites. The precise molecular weight and other physicochemical properties can be derived from this sequence, aiding in further studies related to its interactions with microbial targets .
Strongylocin 1 demonstrates various chemical reactions typical of peptides, including:
The mechanism by which Strongylocin 1 exerts its antimicrobial effects involves binding to lipid membranes, resulting in pore formation or membrane destabilization. This action is non-lytic and primarily intracellular, affecting bacterial metabolism without immediate cell lysis .
The mechanism of action for Strongylocin 1 involves:
Studies have shown that Strongylocin 1's antimicrobial activity is effective against various strains, with Minimum Inhibitory Concentration values indicating its potency against specific pathogens .
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), which provide insights into the secondary structure and folding characteristics of the peptide .
Strongylocin 1 has several scientific applications:
Strongylocin 1 was first isolated and characterized in 2008 from coelomocyte extracts of the green sea urchin (Strongylocentrotus droebachiensis). This breakthrough represented the inaugural discovery of antimicrobial peptides (AMPs) in any sea urchin species [1]. The purification process revealed two cationic peptides (5.6 kDa and 5.8 kDa) with potent activity against Gram-positive and Gram-negative bacteria. Structural analysis showed Strongylocin 1 comprises 83 amino acids, including a 35-amino acid preprosequence that is cleaved to produce the mature peptide. Notably, mass spectrometry indicated the presence of bromotryptophan at the N-terminus—a rare post-translational modification potentially enhancing antimicrobial function [1].
The peptide's defensin-like architecture features an unusual cysteine distribution pattern distinct from other known AMP families. Unlike canonical defensins with conserved cysteine spacing, Strongylocin 1 exhibits a novel cysteine framework contributing to its unique tertiary structure and functional specificity. Genomic sequencing revealed that the strongylocin 1 gene lacks introns, suggesting evolutionary selection for rapid expression in immune responses [1] [5].
Table 1: Biochemical Properties of Strongylocin 1
Property | Characteristic |
---|---|
Molecular Mass | 5.6 kDa (mature peptide) |
Total Amino Acids | 83 (including 35-aa preprosequence) |
Structural Class | Cysteine-rich defensin-like peptide |
Post-Translational Modification | N-terminal bromotryptophan |
Isoforms | Strongylocin 1b (putative) |
Antibacterial Spectrum | Broad (Gram-positive and Gram-negative) |
Genomic comparisons between S. droebachiensis and the purple sea urchin (Strongylocentrotus purpuratus) reveal significant evolutionary insights. The S. purpuratus genome contains putative orthologs of strongylocins, designated SpStrongylocins, sharing structural similarities but differing in genomic organization [1] [9]. While strongylocin 1 in S. droebachiensis is intronless, its S. purpuratus homologs feature a complex gene structure with three introns and four exons—a pattern conserved across strongylocin 2a/b genes in both species [1].
Recombinant expression studies confirm functional conservation: SpStrongylocins exhibit comparable antibacterial activity to their S. droebachiensis counterparts, validating their role in echinoderm immunity [1]. The Echinobase genomic resource enables precise orthology mapping, confirming that 1:1 orthologs exist between these species despite approximately 50 million years of divergent evolution [9]. This conservation underscores strongylocins' fundamental role in sea urchin defense mechanisms.
Table 2: Genomic Features of Strongylocin Homologs
Feature | S. droebachiensis | S. purpuratus |
---|---|---|
Strongylocin 1 Gene Structure | Intronless | 3 introns / 4 exons |
Preprosequence Length | 35 amino acids | 38 amino acids |
Putative Isoforms | Strongylocin 1b | Multiple splice variants |
Chromosomal Synteny | Conserved flanking genes | Partially conserved |
Expression Site | Coelomocytes | Coelomocytes/immune cells |
Strongylocin 1 exemplifies a broader pattern of defensin-like peptide conservation across Echinodermata. Phylogenomic analyses via Echinobase indicate that cysteine-rich AMPs constitute an ancient immune component originating before the divergence of eleutherozoan classes (~500 MYA) [6] [9]. Despite significant morphological diversification, key features are retained:
The defensome (suite of defense-related genes) of echinoderms like S. droebachiensis exhibits both conservation and innovation. While strongylocins lack direct sequence homology with chordate defensins, they converge functionally through analogous mechanisms: membrane disruption, ion channel interference, and immunomodulation. This highlights how evolutionary pressures shape distinct molecular solutions to universal immunological challenges in marine environments [5] [7] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1